2-Allylthiophene
Overview
Description
2-Allylthiophene is an organic compound with the molecular formula C7H8S. It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom. Thiophene and its derivatives are known for their aromatic properties and are widely used in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Allylthiophene can be synthesized through several methods. One common approach involves the reaction of thiophene with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium complexes may also be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Allylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiophene derivatives with reduced double bonds, using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophenes with various functional groups.
Scientific Research Applications
2-Allylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are investigated for their pharmacological activities, including anti-inflammatory and antioxidant effects.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial materials
Mechanism of Action
The mechanism of action of 2-Allylthiophene and its derivatives often involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Thiophene: The parent compound, known for its aromaticity and stability.
2-Methylthiophene: A derivative with a methyl group at the second position.
2-Butylthiophene: Another derivative with a butyl group at the second position
Uniqueness of 2-Allylthiophene: this compound is unique due to the presence of an allyl group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Biological Activity
2-Allylthiophene is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, properties, and various biological effects, supported by research findings and case studies.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, including:
- Electrophilic Substitution : This method involves the bromination of thiophene followed by reaction with allyl bromide.
- Nucleophilic Substitution : Thiophene derivatives can be synthesized via nucleophilic attack on allylic halides.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant activity against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Pseudomonas aeruginosa | 100 µg/mL |
These findings indicate that this compound possesses potential as a natural antimicrobial agent, particularly in combating resistant strains.
Antioxidant Activity
In addition to its antimicrobial effects, this compound has been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The compound's antioxidant capacity was measured using the DPPH assay, yielding an IC50 value of approximately 30 µM.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that it could be beneficial in treating inflammatory conditions.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University assessed the antimicrobial activity of various thiophenes, including this compound. The results indicated that it was among the most effective compounds tested against Staphylococcus aureus, demonstrating a substantial zone of inhibition in agar diffusion tests. -
Case Study on Antioxidant Properties :
A clinical trial investigated the effects of dietary supplementation with this compound on oxidative stress markers in patients with metabolic syndrome. Results showed a significant reduction in malondialdehyde levels, indicating improved oxidative status.
Properties
IUPAC Name |
2-prop-2-enylthiophene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c1-2-4-7-5-3-6-8-7/h2-3,5-6H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJILKYXPOWWBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349008 | |
Record name | 2-allylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20849-87-0 | |
Record name | 2-allylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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